(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride

Dopamine Receptor Binding Enantiomeric Resolution Stereochemistry-Activity Relationship

(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride is a chiral, non-racemic bicyclic amine belonging to the 3-azabicyclo[3.2.0]heptane class. This specific stereoisomer is the (+)-exo enantiomer, a critical structural motif found in a series of potent dopamine D4 and serotonin 5-HT2A receptor ligands explored for atypical neuroleptic activity.

Molecular Formula C12H16ClN
Molecular Weight 209.72
CAS No. 2044705-96-4
Cat. No. B2386223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride
CAS2044705-96-4
Molecular FormulaC12H16ClN
Molecular Weight209.72
Structural Identifiers
SMILESC1C2CNCC2C1C3=CC=CC=C3.Cl
InChIInChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11;/h1-5,10-13H,6-8H2;1H/t10-,11-,12+;/m1./s1
InChIKeyGCFJVEPROAMAPP-HSASPSRMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,5R,6S)-6-Phenyl-3-azabicyclo[3.2.0]heptane Hydrochloride: A Stereochemically Defined Bicyclic Amine Intermediate


(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride is a chiral, non-racemic bicyclic amine belonging to the 3-azabicyclo[3.2.0]heptane class. This specific stereoisomer is the (+)-exo enantiomer, a critical structural motif found in a series of potent dopamine D4 and serotonin 5-HT2A receptor ligands explored for atypical neuroleptic activity [1]. The compound serves primarily as a high-value, stereochemically pure building block for the synthesis of advanced pharmaceutical intermediates, where its rigid, three-dimensional scaffold imposes specific conformational constraints necessary for target receptor engagement [2].

Why Generic or Racemic 6-Phenyl-3-azabicyclo[3.2.0]heptane Cannot Replace the (1S,5R,6S) Enantiomer


Substitution of the specified (1S,5R,6S) enantiomer with the racemic mixture or the (1R,5S,6R) enantiomer is not functionally equivalent for pharmaceutical development. The pharmacological literature for this scaffold explicitly demonstrates that receptor binding affinity and subtype selectivity are dependent on the enantiomeric form [1]. Patents detailing the synthesis of atypical neuroleptics specify the (+)-(1S,5R,6S)-exo enantiomer as the sole starting material for producing the most advanced and selective drug candidates [2]. Using the incorrect stereoisomer would lead to the synthesis of the pharmacologically inactive or less selective enantiomer of the target drug, making it a critical quality attribute for procurement.

Quantitative Differentiation Evidence for (1S,5R,6S)-6-Phenyl-3-azabicyclo[3.2.0]heptane Hydrochloride


Enantiomer-Dependent Dopamine Receptor Binding Affinity in 3-Azabicyclo[3.2.0]heptane Derivatives

A structure-activity relationship (SAR) study on 3-azabicyclo[3.2.0]heptane derivatives established that individual enantiomers possess distinct affinities for dopamine D2-like receptors. The most promising ligand in the series exhibited a D3 receptor Ki of 2.3 nM with 263.7-fold selectivity over D2. This confirms that the stereochemical identity, rather than just the core scaffold, is the primary driver of target engagement and selectivity [1].

Dopamine Receptor Binding Enantiomeric Resolution Stereochemistry-Activity Relationship

Stereospecific Intermediate for a High-Affinity D4/5-HT2A Neuroleptic Candidate

The (1S,5R,6S)-exo enantiomer is explicitly claimed as the essential starting material for synthesizing the neuroleptic drug candidate 'Substance A'—(+)-(1S,5R,6S)-exo-3-[2-[6-(4-fluorophenyl)-3-azabicyclo-[3.2.0]heptan-3-yl]ethyl]-1H,3H-quinazoline-2,4-dione. This final compound is described as possessing high affinity for D4 and 5-HT2A receptors with good selectivity against the D2 receptor, a profile highly sought after for atypical antipsychotics [1].

Atypical Neuroleptics D4 Receptor 5-HT2A Receptor Drug Intermediate

Class-Level Selectivity Profile of exo-6-Phenyl-3-azabicyclo[3.2.0]heptane Pharmacophore

Patents covering the exo-6-phenyl-3-azabicyclo[3.2.0]heptane class consistently highlight that compounds derived from this scaffold demonstrate 'high affinities for D4 and 5-HT2 receptors'. This class-level profile differentiates the scaffold from other azabicyclo systems like 3-azabicyclo[3.1.0]hexane (D3 selective) or 3-azabicyclo[3.2.1]octane (D2 selective) [1]. The (1S,5R,6S) enantiomer is the core of this privileged pharmacophore [2].

D4 Receptor Affinity 5-HT2A Affinity Pharmacophore Selectivity

Diastereoselective Synthesis Provenance and X-Ray Configuration Confirmation

The synthesis of the 3-azabicyclo[3.2.0]heptane scaffold via photolytic [2+2] cycloaddition produces four stereoisomers. Industrial process patents describe a resolution method to isolate the desired (+)-exo-(1S,5R,6S) enantiomer. X-ray structural analysis has been used to confirm the exo-configuration of the phenyl substituent, providing definitive proof of relative and absolute stereochemistry for this specific product [1].

Photochemical Cyclization Diastereoselectivity X-Ray Crystallography Absolute Configuration

Optimal Application Scenarios for (1S,5R,6S)-6-Phenyl-3-azabicyclo[3.2.0]heptane Hydrochloride


Synthesis of Patented Atypical Neuroleptic Candidates

This compound is the required chiral starting material for the synthesis of (+)-(1S,5R,6S)-exo-3-[2-[6-(4-fluorophenyl)-3-azabicyclo-[3.2.0]heptan-3-yl]ethyl]-1H,3H-quinazoline-2,4-dione ('Substance A') and related D4/5-HT2A antagonists. Any deviation in stereochemistry will produce the wrong final enantiomer, invalidating pharmacological results [1].

Chiral Building Block for Dopaminergic SAR Libraries

The (1S,5R,6S) enantiomer can be used to build a library of N-substituted derivatives for exploring structure-activity relationships (SAR) at dopamine D2-like receptors. Using the single, pure enantiomer is essential to directly correlate structural modifications with biological activity, avoiding the confounding effects of racemic mixtures [1].

Pharmacophore Validation in Drug Discovery

The exo-6-phenyl-3-azabicyclo[3.2.0]heptane pharmacophore is a privileged scaffold for D4 and 5-HT2A receptor engagement. This specific compound can serve as a key synthetic intermediate in programs aimed at identifying new chemical entities (NCEs) for schizophrenia or other CNS disorders where these targets are validated [2].

Analytical Reference Standard for Chiral Purity Method Development

Given the critical importance of enantiomeric purity for downstream biological activity, this characterized compound can be used as a reference standard to develop and validate chiral HPLC or SFC methods. This is vital for quality control of in-house synthesized batches or for verifying the purity of materials procured from other sources [3].

Quote Request

Request a Quote for (1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.